5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a dihydroxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 3-chloro-5-methylphenyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of 3-chloro-5-methylphenyl isocyanate reacting with a pyrimidine derivative in the presence of a base such as anhydrous pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism by which 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chloro and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares the chloro and methyl substitutions on the phenyl ring but differs in the functional groups attached to the pyrimidine moiety.
3-Chloro-5-methylphenylboronic acid: Similar phenyl ring substitutions but contains a boronic acid group instead of the pyrimidine moiety.
Uniqueness: 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the combination of its chloro-substituted phenyl ring and dihydroxypyrimidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-7(4-8(12)3-6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBTWJXZAOOYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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